molecular formula C13H13ClN2O3 B14156520 N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide CAS No. 349610-88-4

N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B14156520
CAS No.: 349610-88-4
M. Wt: 280.70 g/mol
InChI Key: WMPSHVXDXNHTSH-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and 3-chloropropylamine.

    Formation of Isoindoline Derivative: Phthalic anhydride reacts with 3-chloropropylamine under controlled conditions to form the isoindoline derivative.

    Acetylation: The isoindoline derivative is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its biological activity.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: can be compared with other isoindoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity. The presence of the 3-chloropropyl group may impart distinct properties compared to other halogenated derivatives.

Properties

CAS No.

349610-88-4

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

N-(3-chloropropyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C13H13ClN2O3/c14-6-3-7-15-11(17)8-16-12(18)9-4-1-2-5-10(9)13(16)19/h1-2,4-5H,3,6-8H2,(H,15,17)

InChI Key

WMPSHVXDXNHTSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCCCl

Origin of Product

United States

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